molecular formula C8H4Cl3F3 B6313564 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene CAS No. 1301739-02-5

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene

Cat. No.: B6313564
CAS No.: 1301739-02-5
M. Wt: 263.5 g/mol
InChI Key: FETJKIHGIYBVHA-UHFFFAOYSA-N
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Description

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, dichloromethyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene typically involves the chlorination of 1,4-dichlorobenzene followed by the introduction of the trifluoromethyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The dichloromethyl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, aldehydes, or other functionalized compounds.

Scientific Research Applications

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and other reactions typical of aromatic halides.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the dichloromethyl group.

    1-Chloro-4-(dichloromethyl)benzene: Similar structure but lacks the trifluoromethyl group.

    1-Chloro-2-(trifluoromethyl)benzene: Similar structure but with different positioning of the trifluoromethyl group.

Uniqueness

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene is unique due to the presence of both dichloromethyl and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETJKIHGIYBVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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